molecular formula C19H18FN3O3S B2676637 3-(1-((2-Fluorobenzyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034413-82-4

3-(1-((2-Fluorobenzyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2676637
CAS No.: 2034413-82-4
M. Wt: 387.43
InChI Key: RRPZSTQBXOGTQI-UHFFFAOYSA-N
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Description

Analysis of Chemical Structural Innovation

The compound’s architecture features three critical elements:

  • 1,2,4-Oxadiazole Ring : A five-membered heterocycle containing two nitrogen and one oxygen atom, known for its metabolic stability and bioisosteric equivalence to ester and amide groups.
  • Sulfonyl-Pyrrolidine Moiety : A pyrrolidine ring (five-membered saturated nitrogen heterocycle) modified with a 2-fluorobenzyl sulfonyl group. The sulfonyl group enhances solubility and facilitates hydrogen bonding with biological targets.
  • Aromatic Substituents : A 4-phenyl group on the pyrrolidine ring and a 2-fluorobenzyl group on the sulfonyl unit, which improve lipophilicity and target affinity through π-π stacking and hydrophobic interactions.

Structural Uniqueness :

  • The 2-fluorobenzyl sulfonyl group is rare in published sulfonamide derivatives, offering steric and electronic distinctions compared to simpler aryl sulfonamides.
  • The 4-phenylpyrrolidine introduces conformational rigidity, potentially restricting rotational freedom to favor target-binding poses.
  • The 1,2,4-oxadiazole at position 3 of the pyrrolidine creates a planar region that may interact with enzymatic active sites.

Comparative studies of analogous structures, such as 3-(1-((2-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole, demonstrate that fluorination at the benzyl position increases metabolic stability by reducing cytochrome P450-mediated oxidation. Additionally, the phenyl group at pyrrolidine’s 4-position enhances hydrophobic interactions in protein binding pockets.

Advances of 1,2,4-Oxadiazole Compounds in Medicinal Chemistry

1,2,4-Oxadiazoles have emerged as privileged scaffolds in drug discovery due to their:

  • Bioisosteric Versatility : They mimic esters and amides while resisting hydrolytic degradation, making them ideal for optimizing pharmacokinetic properties.
  • Broad Bioactivity : Recent studies highlight their efficacy as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents (Table 1).

Table 1: Biological Activities of 1,2,4-Oxadiazole Derivatives

Activity Mechanism Example Compound Source
Antimicrobial Inhibition of bacterial cell wall synthesis 5-(4-Nitrophenyl)-1,2,4-oxadiazole
Anticancer Tubulin polymerization inhibition 3-(4-Chlorophenyl)-1,2,4-oxadiazole
Antidiabetic DPP-IV enzyme inhibition Pyrrolidine-sulfonamide-oxadiazole hybrids

The incorporation of 1,2,4-oxadiazoles into drug candidates is exemplified by Omarigliptin, a once-weekly DPP-IV inhibitor for type 2 diabetes, which utilizes a sulfonamide-oxadiazole hybrid structure to prolong half-life. For the target compound, the 1,2,4-oxadiazole core may similarly enhance stability and target affinity, particularly in enzyme inhibition applications.

Synergistic Effect Mechanism of Sulfonyl and Pyrrolidine Rings

The interplay between the sulfonyl group and pyrrolidine ring in 3-(1-((2-fluorobenzyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is critical to its hypothesized bioactivity:

Sulfonyl Group Contributions :

  • Hydrogen Bonding : The sulfonyl oxygen atoms act as hydrogen bond acceptors, anchoring the compound to residues in enzymatic active sites.
  • Electron-Withdrawing Effects : The 2-fluorobenzyl sulfonyl unit withdraws electron density from the pyrrolidine ring, potentially modulating the basicity of the nitrogen atom and influencing protonation states under physiological conditions.

Pyrrolidine Ring Dynamics :

  • Conformational Restriction : The saturated five-membered ring adopts envelope or half-chair conformations, pre-organizing the molecule for target binding.
  • Steric Effects : The 4-phenyl substituent creates a steric barrier that may prevent off-target interactions or metabolic degradation.

Synergy in Action : In antidiabetic applications, pyrrolidine-sulfonamide hybrids inhibit DPP-IV by binding to the enzyme’s catalytic site, where the sulfonyl group interacts with serine residues, and the pyrrolidine’s rigidity maintains optimal positioning. For the target compound, this synergy could enhance selectivity for targets such as GABA receptors or inflammatory mediators, though specific mechanistic studies are needed.

Properties

IUPAC Name

3-[1-[(2-fluorophenyl)methylsulfonyl]-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c20-18-9-5-4-8-15(18)12-27(24,25)23-10-16(14-6-2-1-3-7-14)17(11-23)19-21-13-26-22-19/h1-9,13,16-17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPZSTQBXOGTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1S(=O)(=O)CC2=CC=CC=C2F)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1-((2-Fluorobenzyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a detailed overview of its biological activity, synthesis, and structure-activity relationships (SAR) based on diverse scientific sources.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C₁₉H₁₈FN₃O₃S
  • Molecular Weight: 387.4 g/mol
  • CAS Number: 2034413-82-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . For instance, a series of 1,3,4-oxadiazoles were synthesized and evaluated for their activity against various cancer cell lines:

CompoundCell LineGrowth Percent (GP)Concentration (M)
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazoleSF-295 (CNS cancer)98.74%10510^{-5}
2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazoleMCF7 (Breast cancer)95.37%10510^{-5}

These results indicate that oxadiazole derivatives can significantly inhibit cancer cell growth at low concentrations .

The mechanism by which oxadiazoles exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, compounds within this class have been shown to activate apoptotic pathways in various cancer models . The specific compound under consideration may share similar pathways due to its structural similarities with other effective oxadiazole derivatives.

Antimicrobial Activity

In addition to anticancer properties, some oxadiazole derivatives exhibit notable antimicrobial activities. A study synthesized several new derivatives and tested them against common bacterial strains:

CompoundActivity TypeTarget OrganismResult
4aAntibacterialE. coliSignificant
4bAntibacterialPseudomonas aeruginosaSignificant
4iAntifungalC. albicansSignificant

These findings suggest that the compound could also be explored for its antibacterial and antifungal potential .

Structure-Activity Relationships (SAR)

The biological activity of oxadiazoles is influenced by their structural components. The presence of specific substituents on the phenyl and pyrrolidine rings has been correlated with enhanced activity:

  • Sulfonamide Group: Enhances binding affinity to biological targets.
  • Fluorine Substitution: Increases lipophilicity and may improve bioavailability.
  • Pyrrolidine Ring: Critical for maintaining the spatial orientation necessary for receptor interaction.

Research indicates that modifications to these structural elements can lead to significant changes in potency and selectivity against various biological targets .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Study on RORγt Inverse Agonists: A related series of compounds were tested for their ability to inhibit IL-17 production in mouse models. The findings demonstrated dose-dependent inhibition, suggesting that modifications similar to those in our compound could yield potent immunomodulatory effects .

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of 1,2,4-oxadiazole derivatives in anticancer therapy. A study demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies showed that certain oxadiazole derivatives induced apoptosis in glioblastoma cells (LN229), suggesting their potential as anticancer agents .
  • Molecular docking studies indicated favorable interactions between these compounds and target proteins involved in cancer progression .

Anti-Diabetic Properties

The compound's anti-diabetic effects have also been investigated. In vivo studies using genetically modified models (e.g., Drosophila melanogaster) indicated that certain oxadiazole derivatives significantly reduced glucose levels, showcasing their potential in managing diabetes .

Antimicrobial Activity

Oxadiazole derivatives have been reported to possess antimicrobial properties. They exhibit activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 3-(1-((2-Fluorobenzyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole typically involves:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of the sulfonyl and pyrrolidine groups , which are crucial for enhancing biological activity.

The structure-activity relationship studies indicate that modifications at specific positions on the oxadiazole ring can significantly affect the compound's potency and selectivity against various biological targets .

Case Study 1: Anti-Cancer Efficacy

A recent study synthesized a series of oxadiazoles and evaluated their anticancer properties. The findings revealed that compounds with specific substitutions on the oxadiazole ring displayed enhanced cytotoxicity against breast cancer cell lines. The most potent derivative led to a reduction in tumor size in xenograft models .

Case Study 2: Anti-Diabetic Activity

In another investigation focusing on anti-diabetic properties, researchers administered selected oxadiazole derivatives to diabetic Drosophila models. Results indicated a significant decrease in blood glucose levels and improved insulin sensitivity compared to control groups .

Chemical Reactions Analysis

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole core is a key reactive site due to its electron-deficient nature, enabling participation in nucleophilic and electrophilic processes.

Nucleophilic Substitution

The oxadiazole ring undergoes nucleophilic substitution at the C-3 or C-5 positions under basic conditions. For example:

  • Hydrolysis : Acidic or basic hydrolysis cleaves the oxadiazole ring to form amides or carboxylic acids .
    C3H5N3O+H2OC3H6N2O2\text{C}_3\text{H}_5\text{N}_3\text{O} + \text{H}_2\text{O} \rightarrow \text{C}_3\text{H}_6\text{N}_2\text{O}_2
    Hydrolysis of similar 1,2,4-oxadiazoles yields substituted urea or thiourea derivatives under controlled pH .

Reaction Type Conditions Product Yield Reference
Acidic HydrolysisH₂SO₄ (1M), reflux, 6h3-(2-Fluorobenzylsulfonyl)pyrrolidine72%
Basic HydrolysisNaOH (2M), EtOH, 80°C, 4h4-Phenylpyrrolidine-3-carboxamide68%

Cycloaddition Reactions

The oxadiazole ring participates in 1,3-dipolar cycloadditions with nitriles or alkynes. For instance:

  • Reaction with acetylenes forms fused pyrazole or triazole derivatives .

Sulfonyl Group Reactivity

The sulfonyl group (-SO₂-) attached to the pyrrolidine ring is susceptible to nucleophilic displacement or reduction.

Nucleophilic Displacement

  • Aminolysis : Reaction with primary amines (e.g., methylamine) replaces the sulfonyl group with an amine moiety.
    R-SO2-R’+NH2R”R-NH-R”+R’-SO3\text{R-SO}_2\text{-R'} + \text{NH}_2\text{R''} \rightarrow \text{R-NH-R''} + \text{R'-SO}_3^-
    Yields depend on steric hindrance from the 2-fluorobenzyl and 4-phenyl groups.

Reduction

  • Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ reduces the sulfonyl group to a thioether.
    R-SO2-R’H2/PdR-S-R’\text{R-SO}_2\text{-R'} \xrightarrow{\text{H}_2/\text{Pd}} \text{R-S-R'}
    This reaction is critical for modifying pharmacokinetic properties .

Fluorobenzyl Substituent Reactivity

The 2-fluorobenzyl group influences electronic and steric effects, limiting electrophilic aromatic substitution but enabling SNAr (nucleophilic aromatic substitution) under harsh conditions.

Electrophilic Substitution

  • Limited reactivity due to electron-withdrawing fluorine. Nitration or halogenation requires strong Lewis acids (e.g., FeBr₃) .

Nucleophilic Aromatic Substitution

  • Fluorine displacement occurs with strong nucleophiles (e.g., alkoxides or amines) at elevated temperatures.
    Ar-F+ROAr-OR+F\text{Ar-F} + \text{RO}^- \rightarrow \text{Ar-OR} + \text{F}^-
    Yields are modest (~50%) due to steric bulk.

Pyrrolidine Ring Modifications

The pyrrolidine ring undergoes functionalization at the nitrogen or carbon centers.

N-Alkylation/Acylation

  • The tertiary nitrogen in pyrrolidine reacts with alkyl halides or acyl chlorides to form quaternary ammonium salts or amides.
    R3N+R’XR3N+R’X\text{R}_3\text{N} + \text{R'X} \rightarrow \text{R}_3\text{N}^+\text{R'}X^-
    This modification enhances solubility but may reduce metabolic stability .

Biological Interactions

While not a chemical reaction per se, the compound’s interactions with biological targets (e.g., enzymes) involve reversible binding via:

  • Hydrogen bonding : Between the oxadiazole oxygen/nitrogen and protein residues.

  • π-π stacking : Aromatic interactions with the phenyl and fluorobenzyl groups.

  • Hydrophobic effects : From the pyrrolidine and sulfonyl moieties .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes critical differences between the target compound and its analogs:

Compound Name / Identifier Core Structure Substituents Molecular Formula Molar Mass (g/mol) Key Features Source
Target Compound 1,2,4-Oxadiazole 2-Fluorobenzyl sulfonyl, 4-phenyl Not explicitly provided ~450 (estimated) Ortho-fluorine; sulfonyl group Inference
Example 1a (from ) 1,2,4-Oxadiazole 2-Phenylethyl on pyrrolidine C25H24N4O2 412.48 Alkyl substituent; no fluorine
Example 53 (from ) Pyrazolo[3,4-d]pyrimidine 3-Fluorophenyl, chromen-2-yl C32H24F2N6O3 602.57 Fluorinated chromene core
CAS 477709-31-2 () 1,2,4-Triazole 4-Fluorobenzyl sulfanyl, pyrazole C23H19FN6S 430.50 Sulfanyl linker; triazole core

Key Research Findings

Substituent Position Effects: The 2-fluorobenzyl group in the target compound may induce steric hindrance compared to the 4-fluorobenzyl substituent in CAS 477709-31-2. This could alter binding to hydrophobic pockets in biological targets .

Core Heterocycle Variations: 1,2,4-Oxadiazoles (target compound) are less polar than 1,2,4-triazoles (CAS 477709-31-2), which may affect solubility and membrane permeability . Pyrazolo-pyrimidine derivatives (Example 53, ) demonstrate distinct π-π stacking capabilities due to their planar fused-ring systems, unlike the non-planar pyrrolidine-oxadiazole hybrid in the target compound .

Biological Activity Implications :

  • While direct activity data for the target compound is unavailable, structural analogs with 2-phenylethyl substituents () show moderate antiviral activity, suggesting that bulky substituents on pyrrolidine may enhance target engagement .
  • Fluorine atoms in para positions (e.g., Example 53) are associated with improved metabolic stability, but ortho-fluorine (target compound) may confer unique steric interactions with enzymes or receptors .

Limitations and Knowledge Gaps

  • No direct biological data (e.g., IC50, binding affinity) is provided for the target compound, limiting functional comparisons.
  • and contain crystallographic data (bond angles, torsion angles) but lack explicit links to the target compound’s conformation .

Q & A

Q. What synthetic methodologies are effective for producing 3-(1-((2-fluorobenzyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved using iridium-catalyzed amination under optimized conditions. For example, crotyl acetate and a piperidinyl-oxadiazole precursor (e.g., 5-(piperidin-4-yl)-3-aryl-1,2,4-oxadiazole) react in dimethyl ether (DME) at 50°C with Cs₂CO₃ (300 mol%) as a base. Flash column chromatography (SiO₂, hexane:ethyl acetate gradients) yields >90% purity. Stereochemical control is confirmed via supercritical fluid chromatography (SFC), achieving ≥97% enantiomeric excess (ee) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Multi-dimensional NMR (¹H, ¹³C, ¹⁹F) resolves stereochemistry and substituent positioning. High-resolution mass spectrometry (HRMS) validates molecular formula, while Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., sulfonyl, oxadiazole). SFC is essential for assessing enantiopurity .

Q. What pharmacological targets are relevant for 1,2,4-oxadiazole derivatives, and how can bioactivity be evaluated?

  • Methodological Answer : Oxadiazoles are explored as anticancer agents due to their heterocyclic reactivity. In vitro assays should include cytotoxicity screening (e.g., MTT assays on cancer cell lines) and target-specific studies (e.g., HIF-1 inhibition). Structure-activity relationship (SAR) analysis can guide modifications to the pyrrolidine-sulfonyl or phenyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data arising from stereoisomerism or impurities?

  • Methodological Answer : Contradictions in ¹H/¹³C NMR signals may stem from dynamic rotational isomerism or residual solvents. Use 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations. Cross-validate with X-ray crystallography or computational modeling (DFT) for absolute configuration. Purify via preparative HPLC to eliminate impurities .

Q. What strategies enhance the metabolic stability of the pyrrolidine-sulfonyl moiety without compromising bioactivity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) to the benzyl ring to reduce oxidative metabolism. Alternatively, replace the sulfonyl group with a sulfonamide or carbamate to modulate lipophilicity. Pharmacokinetic studies (e.g., microsomal stability assays) should compare modified analogs .

Q. How do solvent effects influence the compound’s spectroscopic properties and reactivity?

  • Methodological Answer : Solvent polarity impacts UV-Vis absorption and IR stretching frequencies. For example, aprotic solvents (e.g., DMSO) stabilize the oxadiazole ring’s dipole, altering reaction kinetics. Use time-dependent DFT calculations to simulate solvent interactions and validate with experimental spectra in varying solvent mixtures .

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